AMG-900

Catalog No.
S548304
CAS No.
945595-80-2
M.F
C28H21N7OS
M. Wt
503.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AMG-900

CAS Number

945595-80-2

Product Name

AMG-900

IUPAC Name

N-[4-[3-(2-aminopyrimidin-4-yl)pyridin-2-yl]oxyphenyl]-4-(4-methylthiophen-2-yl)phthalazin-1-amine

Molecular Formula

C28H21N7OS

Molecular Weight

503.6 g/mol

InChI

InChI=1S/C28H21N7OS/c1-17-15-24(37-16-17)25-20-5-2-3-6-21(20)26(35-34-25)32-18-8-10-19(11-9-18)36-27-22(7-4-13-30-27)23-12-14-31-28(29)33-23/h2-16H,1H3,(H,32,35)(H2,29,31,33)

InChI Key

IVUGFMLRJOCGAS-UHFFFAOYSA-N

SMILES

CC1=CSC(=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)OC5=C(C=CC=N5)C6=NC(=NC=C6)N

Solubility

Soluble in DMSO, not in water

Synonyms

AMG 900, AMG-900, AMG900, N-(4-((3-(2-amino-4-pyrimidinyl)-2-pyridinyl)oxy)phenyl)-4-(4-methyl-2-thienyl)-1-phthalazinamine

Canonical SMILES

CC1=CSC(=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)OC5=C(C=CC=N5)C6=NC(=NC=C6)N

Description

The exact mass of the compound N-(4-(3-(2-aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine is 503.15283 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridazines - Phthalazines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

AMG-900 is a small molecule inhibitor belonging to a class of compounds known as ATP-competitive phthalazinamines []. Its scientific research application lies in its ability to target and inhibit Aurora kinases, a family of enzymes crucial for cell division [, ].

Inhibition of Aurora Kinases

Aurora kinases play a critical role in regulating mitosis, the process by which a cell divides. AMG-900 acts by competitively binding to the ATP-binding pocket of Aurora kinases, thereby preventing them from utilizing ATP, the cell's energy currency []. This inhibition disrupts cell division, leading to cell death in cancer cells []. Studies have shown that AMG-900 is a highly selective inhibitor, targeting all three Aurora kinase isoforms (Aurora A, B, and C) with potent activity [, ].

AMG-900 is a small-molecule inhibitor specifically targeting the Aurora kinase family, which plays a crucial role in cell division and is often overexpressed in various cancers. Its chemical structure is defined as N-(4-((3-(2-amino-4-pyrimidinyl)-2-pyridinyl)oxy)phenyl)-4-(4-methyl-2-thienyl)-1-phthalazinamine, with a molecular weight of approximately 503.58 g/mol and a chemical formula of C28H21N7OS . As an investigational drug, AMG-900 has shown promise in preclinical and clinical studies, particularly for its ability to inhibit tumor growth in multidrug-resistant cancer models.

That lead to the formation of its complex structure. The compound was developed at Amgen and is synthesized through a multi-step process that includes the formation of key intermediates followed by coupling reactions to build the final structure . Specific details on the synthetic pathway are proprietary but involve standard organic synthesis techniques such as nucleophilic substitutions and cyclization.

In vitro studies have demonstrated that AMG-900 effectively inhibits the proliferation of various cancer cell lines, including those from breast, ovarian, prostate, and lung cancers. Notably, it has shown activity against multidrug-resistant cell lines and xenografts. For example, in triple-negative breast cancer models, AMG-900 not only inhibited tumor growth but also enhanced the efficacy of microtubule-targeting agents like paclitaxel and ixabepilone . Clinical trials have indicated that AMG-900 can induce partial responses in heavily pretreated patients with advanced solid tumors .

AMG-900 is primarily being investigated as a treatment for various types of cancer, especially those resistant to standard therapies. Its ability to inhibit Aurora kinases positions it as a potential therapeutic option for patients with advanced solid tumors, including triple-negative breast cancer and ovarian cancer . Ongoing research aims to further elucidate its efficacy in combination therapies and its role in overcoming drug resistance.

Interaction studies have shown that AMG-900 can enhance the effects of other chemotherapeutic agents when used in combination. For instance, preclinical data suggest that AMG-900 significantly potentiates the antiproliferative effects of microtubule-targeting agents by combining distinct modes of action—one that stabilizes microtubules and another that inhibits Aurora kinases . These interactions may provide insights into novel combination strategies for treating resistant cancer types.

Several compounds share structural or functional similarities with AMG-900. These include:

Compound NameMechanism of ActionSelectivityUnique Features
AZD1152Aurora B kinase inhibitorSelective for BDemonstrated efficacy in hematological malignancies
BarasertibPan-Aurora kinase inhibitorBroad-spectrumActive against solid tumors
MLN8237Selective Aurora A kinase inhibitorSelective for AFocused on hematologic cancers
VX-680Dual inhibitor of Aurora A/B kinasesBroad-spectrumEarly-stage clinical trials in various cancers

Uniqueness of AMG-900: AMG-900 is distinguished by its potent inhibition across all three Aurora kinases (A, B, and C), making it a versatile candidate for treating diverse cancer types. Its ability to induce apoptosis through mechanisms distinct from traditional antimitotic agents further enhances its therapeutic potential.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

5.1

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

503.15282949 g/mol

Monoisotopic Mass

503.15282949 g/mol

Heavy Atom Count

37

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9R2G075611

Other CAS

945595-80-2

Wikipedia

Amg-900

Dates

Modify: 2023-08-15
1: Waldon D, Berry L, Lin MH, Schenkel L, Hollis LS, Zhao Z. Gender Effects on Rat Metabolism of AMG 900, an Orally Available Small Molecule Aurora Kinase Inhibitor. Drug Metab Lett. 2011 Oct 21. [Epub ahead of print] PubMed PMID: 22022868.
2: Huang L, Be X, Berry L, Moore E, Janosky B, Wells M, Pan WJ, Zhao Z, Lin MH. In vitro and in vivo pharmacokinetic characterizations of AMG 900, an orally bioavailable small molecule inhibitor of aurora kinases. Xenobiotica. 2011 May;41(5):400-8. Epub 2011 Feb 4. PubMed PMID: 21294625.
3: Payton M, Bush TL, Chung G, Ziegler B, Eden P, McElroy P, Ross S, Cee VJ, Deak HL, Hodous BL, Nguyen HN, Olivieri PR, Romero K, Schenkel LB, Bak A, Stanton M, Dussault I, Patel VF, Geuns-Meyer S, Radinsky R, Kendall RL. Preclinical evaluation of AMG 900, a novel potent and highly selective pan-aurora kinase inhibitor with activity in taxane-resistant tumor cell lines. Cancer Res. 2010 Dec 1;70(23):9846-54. Epub 2010 Oct 8. PubMed PMID: 20935223.

Explore Compound Types